molecular formula C8H10N2O3 B15321695 O-(4-Nitrophenethyl)hydroxylamine

O-(4-Nitrophenethyl)hydroxylamine

Katalognummer: B15321695
Molekulargewicht: 182.18 g/mol
InChI-Schlüssel: PXSGPQIGKMAAJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-(4-Nitrophenethyl)hydroxylamine is an organic compound characterized by the presence of a nitro group attached to a phenethyl moiety, which is further connected to a hydroxylamine group. This compound is known for its strong oxidative and reductive properties, making it a valuable reagent in various chemical reactions and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

O-(4-Nitrophenethyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 4-nitrophenethyl bromide with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

O-(4-Nitrophenethyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

O-(4-Nitrophenethyl)hydroxylamine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which O-(4-Nitrophenethyl)hydroxylamine exerts its effects involves its ability to act as an electrophilic aminating agent. It facilitates the formation of C–N, N–N, O–N, and S–N bonds through various pathways, including single-electron transfer (SET) and metal-nitrenoid intermediates. These reactions are crucial for the compound’s role in organic synthesis and its biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

O-(4-Nitrophenethyl)hydroxylamine stands out due to its unique combination of a nitro group and a phenethyl moiety, which imparts distinct reactivity and stability compared to other hydroxylamine derivatives. This makes it particularly valuable in specific synthetic applications and research contexts .

Eigenschaften

Molekularformel

C8H10N2O3

Molekulargewicht

182.18 g/mol

IUPAC-Name

O-[2-(4-nitrophenyl)ethyl]hydroxylamine

InChI

InChI=1S/C8H10N2O3/c9-13-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6,9H2

InChI-Schlüssel

PXSGPQIGKMAAJB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CCON)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.